1-Methyl-2,4(1H,3H)-pteridinedione

Lipophilicity Drug Design ADME Properties

Ensure precise pteridine-based synthesis. 1-Methyl-lumazine (CAS 50256-18-3) eliminates structural ambiguity with its defined 1-methyl substitution, critical for DHFR inhibitor development and natural product validation. Use it as a well-characterized scaffold (MW 178.15, mp 290-291°C) to avoid unreliable analog assumptions. • Validated starting material for furo[3,2-g]pteridine-2,4-diones and MCT1 inhibitor analogs. • Essential reference standard for LC-MS/NMR identification of sponge-derived metabolites. • Supports SAR studies with known DHFR pharmacophore, minimizing research variability.

Molecular Formula C7H6N4O2
Molecular Weight 178.15g/mol
CAS No. 50256-18-3
Cat. No. B371968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,4(1H,3H)-pteridinedione
CAS50256-18-3
Molecular FormulaC7H6N4O2
Molecular Weight178.15g/mol
Structural Identifiers
SMILESCN1C2=NC=CN=C2C(=O)NC1=O
InChIInChI=1S/C7H6N4O2/c1-11-5-4(8-2-3-9-5)6(12)10-7(11)13/h2-3H,1H3,(H,10,12,13)
InChIKeyUYKSIAWLPKJVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2,4(1H,3H)-pteridinedione Specifications


1-Methyl-2,4(1H,3H)-pteridinedione, also known as 1-methyllumazine, is a heterocyclic organic compound belonging to the pteridine family. It is a core structure found in various natural products and synthetic compounds, with a molecular weight of 178.15 g/mol [1]. Pteridines are known for their diverse biological roles, including as precursors in riboflavin biosynthesis. This specific compound is a useful building block and reference standard in medicinal chemistry and biochemical research, but its direct bioactivity as a standalone molecule is not well-characterized in the primary literature .

Type Pteridine scaffold building block
Use Reference standard / synthetic intermediate
Note Standalone bioactivity not well-characterized

1-Methyl-2,4(1H,3H)-pteridinedione: Substitution Risks


The assumption that any pteridine-2,4-dione derivative can be interchanged is incorrect. While the core pteridine-2,4-dione structure (lumazine) is common, the specific 1-methyl substitution alters key chemical properties such as its lipophilicity (XLogP3: -1.0) and hydrogen-bonding capacity [1]. Furthermore, structural analogs like 1,3-dimethyllumazine or 6,7-dimethyllumazine exhibit distinct biological activities due to differences in substitution patterns, which can dramatically affect enzyme inhibition profiles, cellular uptake, and metabolic stability . Relying on a close analog without verification introduces significant uncertainty in research outcomes.

1
1‑Methyl substitution alters lipophilicity (XLogP3) and hydrogen‑bond donor count compared to unsubstituted lumazine; direct interchange may shift solubility and permeability properties.
2
1,3‑Dimethyl or 6,7‑dimethyl analogs show distinct enzyme inhibition profiles; a close analog may not replicate target engagement or metabolic stability without validation.
3
Substitution pattern differences can affect cellular uptake and H‑bond interactions; relying on an analog without verification introduces significant endpoint uncertainty.

1-Methyl-2,4(1H,3H)-pteridinedione Key Differentiators


Lipophilicity: XLogP3

The computed XLogP3 value of -1.0 for 1-methyl-2,4(1H,3H)-pteridinedione differentiates it from unsubstituted lumazine (2,4(1H,3H)-pteridinedione, XLogP3: -1.8) and the more lipophilic 1,3-dimethyllumazine (XLogP3: -0.4) [1]. This value quantifies its expected partition between octanol and water, which is a key descriptor for predicting membrane permeability and solubility in drug discovery programs [2].

Lipophilicity (XLogP3)
Class‑level inference
Target: −1.0
Lumazine: −1.8
1,3‑Dimethyl: −0.4
Intermediate lipophilicity may support solubility‑permeability balance screening.
Computed XLogP3; experimental validation recommended.
Lipophilicity Drug Design ADME Properties

Hydrogen Bond Donor Count

1-Methyl-2,4(1H,3H)-pteridinedione possesses a single hydrogen bond donor (HBD) count, which is half that of its parent compound, lumazine (HBD count = 2) [1]. The number of hydrogen bond donors is a critical factor in the Lipinski 'Rule of 5' for oral druglikeness and influences the compound's ability to form intermolecular interactions with solvents and biological targets.

H‑Bond Donor Count
Class‑level inference
Target: 1 HBD
Lumazine: 2 HBD
Lower HBD count may reduce non‑specific binding, supporting a simpler interaction profile.
Computed property; confirm via experimental binding assays.
Hydrogen Bonding Molecular Recognition Solubility

Melting Point for Purity Assessment

The reported melting point for 1-methyl-2,4(1H,3H)-pteridinedione is 290-291 °C . This physical property is a critical differentiator for quality control and procurement, as it provides a verifiable metric for compound identity and purity. A sharp, high melting point suggests a crystalline material suitable for analytical standards, contrasting with lower-melting or amorphous analogs that may have different stability or handling characteristics.

Melting Point
Data to verify
290–291 °C
Reported high melting point supports identity and purity verification as a reference standard.
Supplier‑reported; experimental conditions not specified.
Purity Assessment Solid-State Properties Formulation

1-Methyl-2,4(1H,3H)-pteridinedione Applications


DHFR Inhibitor Scaffold

The pteridine-2,4-dione core is a known pharmacophore for dihydrofolate reductase (DHFR) inhibitors. 1-Methyl-2,4(1H,3H)-pteridinedione can serve as a starting material for synthesizing more complex derivatives, such as 1-methylpteridine-2,4,7-triones, which have been evaluated for DHFR inhibitory activity [1]. While the parent compound's direct activity is uncharacterized, its use as a core scaffold allows researchers to build upon established structure-activity relationships (SAR) for this target class .

Natural Product Reference Standard

1-Methyl-2,4(1H,3H)-pteridinedione (1-methyllumazine) has been identified as a natural product in marine sponges like Corallistes undulatus and Neoschrammeniella fulvodesmus [1]. For researchers studying marine natural products or pteridine metabolism, procuring this compound is essential for use as a qualitative reference standard to confirm the identity of isolated metabolites via techniques like LC-MS or NMR. The compound's specific properties, such as its melting point of 290-291 °C , are critical for verifying the standard's integrity.

Synthetic Intermediate for Pteridines

The compound serves as a key intermediate in the synthesis of more elaborate pteridine derivatives, including furo[3,2-g]pteridine-2,4(1H,3H)-diones and various substituted pteridine-2,4-diones [1]. These synthesized analogs are of interest for their potential as monocarboxylate transporter 1 (MCT1) inhibitors and other biological activities . For synthetic chemists, this compound represents a specific and well-defined starting point for building diverse libraries of pteridine-based molecules.

Application
Selection Property
Validation Focus
DHFR inhibitor SAR studies
Pteridine‑2,4‑dione pharmacophore
Derivative series DHFR inhibitory activity
Natural product reference standard
1‑Methyllumazine identity
LC‑MS or NMR purity and identity confirmation
Synthetic intermediate
1‑Methyl substitution pattern
Pteridine library synthesis and MCT1 inhibition assay
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